8-(Benzylamino)-3-methyl-7-(3-methylbutyl)purine-2,6-dione is a synthetically derived compound belonging to the class of xanthine derivatives. [] Xanthines are a family of purine-based compounds known for their various biological activities, including their use as bronchodilators and psychostimulants. [] This particular derivative is structurally related to theophylline, a clinically used drug for respiratory diseases like asthma and COPD. [] While its therapeutic applications are outside the scope of this report, its structural similarity to known bioactive molecules makes it a subject of interest in various scientific research fields.
8-(benzylamino)-7-isopentyl-3-methyl-1H-purine-2,6(3H,7H)-dione is a purine derivative with significant implications in medicinal chemistry. This compound is notable for its potential biological activities, which may include effects on various biochemical pathways. The molecular formula of this compound is with a molecular weight of approximately 341.41 g/mol. Its structure features a purine base with specific substitutions at the 8 and 7 positions, which are crucial for its biological activity.
This compound can be sourced from various chemical suppliers such as Sigma-Aldrich, which classifies it under research chemicals suitable for early discovery research. The classification of this compound falls under purine derivatives, which are essential in biochemistry and pharmacology due to their roles in nucleic acid structure and function.
The synthesis of 8-(benzylamino)-7-isopentyl-3-methyl-1H-purine-2,6(3H,7H)-dione typically involves multi-step organic reactions.
Technical details often involve the use of solvents like dimethyl sulfoxide or ethanol under controlled temperatures to optimize yields and purity levels.
The molecular structure of 8-(benzylamino)-7-isopentyl-3-methyl-1H-purine-2,6(3H,7H)-dione can be represented using various structural formulas:
InChI=1S/C18H23N5O/c1-13(2)18(24)22-15-10-20(21)16(23)12-8-14(19)11-9-17(15)25/h8-12H,1-7H2,(H,22,24)
CC(C)N1C=NC2=C(N1C(=O)N(C2=O)C)N(C(=N2)C(C(C)C)NC(Cc1ccccc1)C(C(C)C))
This data highlights the arrangement of atoms within the molecule, including functional groups that contribute to its reactivity and biological properties.
The chemical reactivity of 8-(benzylamino)-7-isopentyl-3-methyl-1H-purine-2,6(3H,7H)-dione can be explored through several types of reactions:
Technical details regarding these reactions often involve specific catalysts or reaction conditions that enhance yield and selectivity.
The mechanism of action for 8-(benzylamino)-7-isopentyl-3-methyl-1H-purine-2,6(3H,7H)-dione is primarily linked to its interaction with biological targets such as enzymes or receptors involved in cellular signaling pathways.
Data on specific pathways affected by this compound are still under investigation but suggest potential roles in modulating cell proliferation or apoptosis.
The physical and chemical properties of 8-(benzylamino)-7-isopentyl-3-methyl-1H-purine-2,6(3H,7H)-dione include:
These properties are critical for determining appropriate storage conditions and potential applications in research.
The applications of 8-(benzylamino)-7-isopentyl-3-methyl-1H-purine-2,6(3H,7H)-dione span across various scientific fields:
CAS No.: 3009-34-5
CAS No.: 285571-64-4
CAS No.: 113653-03-5
CAS No.: 26289-09-8
CAS No.: 887705-27-3